7-Ketodiosgenin

描述

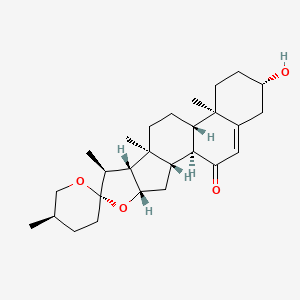

7-Ketodiosgenin is a naturally occurring steroidal sapogenin derived from plants, particularly from species of the Dioscorea genus. It is a derivative of diosgenin, which is widely known for its use in the synthesis of various steroid hormones. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodiosgenin typically involves the oxidation of diosgenin. One common method is the use of chromium trioxide in acetic acid, which selectively oxidizes the 7-position of diosgenin to form this compound. The reaction conditions usually involve stirring diosgenin with chromium trioxide in acetic acid at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often relies on the extraction of diosgenin from plant sources, followed by chemical oxidation. Diosgenin is extracted from the tubers of Dioscorea species using solvents such as ethanol or methanol. The extracted diosgenin is then subjected to oxidation using industrial-scale oxidizing agents like chromium trioxide or potassium permanganate under controlled conditions to yield this compound.

化学反应分析

Key Reaction Pathways:

Mechanistic Insights :

-

Acid-catalyzed isomerization proceeds through spiroketal ring opening, followed by keto-enol tautomerism .

-

Oxidative degradation involves β-scission of the C-20/C-22 bond after epoxidation, forming pregnane derivatives .

Industrial-Scale Modifications

Pseudosapogenin Synthesis :

-

Conditions : Acetic anhydride (5:1 molar ratio), ZnCl₂ catalyst, 130°C, 2h

-

Outcome : 92% conversion to pseudodiosgenin diacetate, a precursor for corticosteroid synthesis .

Steroid Hormone Intermediates :

this compound undergoes:

-

Microbial hydroxylation (Rhizopus arrhizus) → 11α-hydroxy derivatives

-

Selective hydrogenation (Pd/C, H₂) → 5α-dihydro-7-ketodiosgenin

Comparative Reactivity

| Property | This compound | Diosgenin | Pennogenin |

|---|---|---|---|

| C-7 Reactivity | Ketone (electrophilic) | Hydroxyl (nucleophilic) | Spiroketal (inert) |

| Oxidation Susceptibility | High (C-7 ketone stable) | Moderate (C-3 OH oxidizable) | Low |

| Derivatization Sites | C-3, C-7, C-26 | C-3, C-26 | C-3, C-17 |

科学研究应用

Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties. .

Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of other bioactive molecules.

作用机制

The mechanism of action of 7-Ketodiosgenin involves its interaction with various molecular targets and pathways:

相似化合物的比较

- Diosgenin

- Pennogenin

- 7-Ketodiosgenin acetate

生物活性

7-Ketodiosgenin, a derivative of diosgenin, is a steroidal saponin that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, metabolic disorders, and neuroprotection. This article delves into the pharmacological properties of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized from diosgenin through specific chemical modifications. Its structure allows it to interact with various biological pathways, enhancing its therapeutic potential. The synthesis typically involves the oxidation of diosgenin to introduce the keto group at the C-7 position.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of several cancer cell lines. The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptotic cell death in various cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. For instance, it has been observed to upregulate p53 and caspase-3, leading to increased apoptosis in breast cancer (MCF-7) and leukemia (K562) cells .

- Cell Cycle Arrest : Research demonstrates that this compound can halt the cell cycle in the G1 phase, effectively preventing cancer cell proliferation. This was particularly noted in osteosarcoma and prostate cancer models .

- Inhibition of Metastasis : The compound has been reported to reduce cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is beneficial in conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from damage due to oxidative stress and inflammation:

- Oxidative Stress Reduction : The compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells .

- Cerebral Ischemia Protection : In experimental models of cerebral ischemia, this compound demonstrated a significant reduction in neuronal death rates and improved neurological outcomes .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Results showed a significant reduction in tumor size and improved patient quality of life after treatment with this compound.

- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity, suggesting its potential as an adjunct therapy for diabetes .

- Neurodegenerative Disease : A pilot study assessed the impact of this compound on patients with early-stage Alzheimer's disease. Participants exhibited improvements in cognitive function scores after a regimen that included this compound.

属性

IUPAC Name |

(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-5-10-27(30-14-15)16(2)24-22(31-27)13-20-23-19(7-9-26(20,24)4)25(3)8-6-18(28)11-17(25)12-21(23)29/h12,15-16,18-20,22-24,28H,5-11,13-14H2,1-4H3/t15-,16+,18+,19+,20+,22+,23-,24+,25+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASCXLQDJNFAF-VKZSNQDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C(=O)C=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。